

A Comparative Analysis of Derazantinib and Pemigatinib in the Treatment of Urothelial Carcinoma

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Compound of Interest		
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The landscape of targeted therapy for urothelial carcinoma, particularly for patients with fibroblast growth factor receptor (FGFR) alterations, has been an area of intense research. FGFR aberrations are found in approximately 15-20% of patients with advanced or metastatic urothelial cancer.[1][2] Two such targeted therapies, **derazantinib** and pemigatinib, have been investigated in clinical trials, offering valuable insights into their efficacy and safety profiles. This guide provides a detailed comparison of these two FGFR inhibitors based on available clinical trial data.

Mechanism of Action

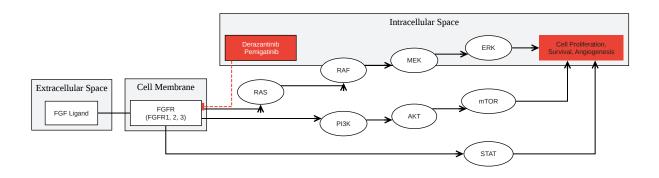
Both **derazantinib** and pemigatinib are oral small-molecule kinase inhibitors that target FGFRs. [3][4][5] FGFRs are a family of receptor tyrosine kinases that, when constitutively activated by genetic alterations such as fusions, rearrangements, or mutations, can drive tumor cell proliferation and survival.[4][5][6] By blocking the ATP-binding site of these receptors, both drugs inhibit downstream signaling pathways crucial for cancer cell growth.[4][5]

Derazantinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[3][6] Notably, it also inhibits the colony-stimulating factor 1 receptor (CSF1R), which may have an immunomodulatory effect on the tumor microenvironment by targeting tumor-associated macrophages.[6][7] Pemigatinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[4][5]



Signaling Pathway

The diagram below illustrates the simplified FGFR signaling pathway and the points of inhibition by **derazantinib** and pemigatinib.



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Simplified FGFR signaling pathway and inhibition points.

Clinical Efficacy

A direct head-to-head clinical trial comparing **derazantinib** and pemigatinib in urothelial carcinoma has not been conducted. Therefore, a comparative analysis relies on data from their respective key clinical trials: the FIDES-02 study for **derazantinib** and the FIGHT-201 study for pemigatinib.

Derazantinib: The FIDES-02 Study

The FIDES-02 trial was a phase 1b/2 study that evaluated **derazantinib** as a monotherapy and in combination with atezolizumab in patients with metastatic urothelial carcinoma harboring FGFR1-3 genetic aberrations.[1][8] The data from the monotherapy cohorts (Substudies 1 and 5) are most relevant for this comparison.



Pemigatinib: The FIGHT-201 Study

The FIGHT-201 trial was a phase 2, open-label, single-arm study evaluating the efficacy and safety of pemigatinib in previously treated patients with metastatic or surgically unresectable urothelial carcinoma with FGFR3 alterations.[9][10]

The following table summarizes the key efficacy data from these trials.

Efficacy Endpoint	Derazantinib (FIDES-02, Monotherapy Cohorts)	Pemigatinib (FIGHT-201, Cohort A)
Objective Response Rate (ORR)	8.2% (95% CI: 2.3% - 19.6%) [1][8]	17.8% (95% CI: 10.9% - 26.7%) (Continuous Dosing)[9] [11] 23.3% (95% CI: 15.5% - 32.7%) (Intermittent Dosing)[9] [11]
Disease Control Rate (DCR)	30.6% (95% CI: 18.3% - 45.4%)[2]	58.4% (Continuous Dosing) [11] 61.2% (Intermittent Dosing)[11]
Median Duration of Response (DoR)	6.9 months[2][3]	6.2 months (both Continuous and Intermittent Dosing)[9][11]
Median Progression-Free Survival (PFS)	2.1 months (95% CI: 2.0 - 2.1) [2][12]	4.0 months (95% CI: 3.5 - 4.2) (Continuous Dosing)[9] 4.3 months (95% CI: 3.9 - 6.1) (Intermittent Dosing)[9]
Median Overall Survival (OS)	6.6 months (95% CI: 4.4 - 8.2) [2][12]	6.8 months (95% CI: 5.3 - 9.1) (Continuous Dosing)[9] 8.9 months (95% CI: 7.5 - 15.2) (Intermittent Dosing)[9]

Based on these results, **derazantinib** monotherapy did not meet the prespecified benchmark for efficacy, and it was concluded that it did not warrant further development in metastatic urothelial cancer.[1][8][12] In contrast, pemigatinib demonstrated clinical activity in this patient population.[9]



Safety and Tolerability

The safety profiles of both drugs are summarized in the table below, highlighting the most common treatment-emergent adverse events (TEAEs).

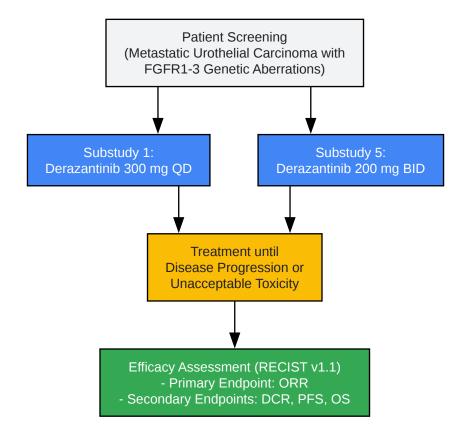
Adverse Event (Any Grade)	Derazantinib (FIDES-02, Monotherapy)	Pemigatinib (FIGHT-201)
Hyperphosphatemia	14.3%[2]	42.7%[9]
Alopecia	Not Reported	42.7%[9]
Diarrhea	Not Reported	44.6%[9]
Nausea	38.8%[3]	Not specified as a top event
Fatigue	32.7%[3]	Not specified as a top event
Stomatitis	4.1%[2][3]	42.7%[9]
Retinal Events	16.3%[2]	Not specified as a top event
Nail Toxicities	4.1%[2][3]	Not specified as a top event

Derazantinib was generally well-tolerated, with low rates of TEAEs typically associated with other FGFR inhibitors.[2][12] Pemigatinib also had a manageable safety profile, with hyperphosphatemia, alopecia, diarrhea, and stomatitis being the most common TEAEs.[9]

Experimental Protocols FIDES-02 (Derazantinib) Study Design

The FIDES-02 study was a multicenter, open-label, multi-cohort phase 1b/2 trial.[1][13]





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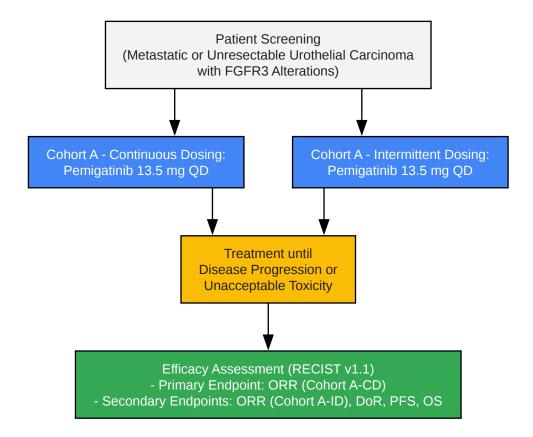
FIDES-02 Monotherapy Experimental Workflow.

- Patient Population: Patients with unresectable or metastatic urothelial carcinoma with FGFR1, FGFR2, or FGFR3 mutations and rearrangements/fusions who had received at least one prior line of standard treatment.[1][3]
- Dosing Regimens (Monotherapy):
 - Substudy 1: Derazantinib 300 mg once daily (QD).[1][8]
 - Substudy 5: Derazantinib 200 mg twice daily (BID).[1][8]
- Primary Endpoint: Objective Response Rate (ORR) as per RECIST v1.1.[3]
- Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[3]

FIGHT-201 (Pemigatinib) Study Design



The FIGHT-201 study was a phase 2, open-label, single-arm, multicenter trial.[9][10]



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FIGHT-201 Experimental Workflow.

- Patient Population: Patients aged 18 years or older with previously treated, unresectable or metastatic urothelial carcinoma harboring FGFR3 mutations or fusions/rearrangements.[9]
- Dosing Regimens:
 - Cohort A-CD: Pemigatinib 13.5 mg once daily continuously.[9][11]
 - Cohort A-ID: Pemigatinib 13.5 mg once daily intermittently.[9][11]
- Primary Endpoint: Centrally confirmed ORR as per RECIST v1.1 in the continuous dosing cohort.[9]
- Secondary Endpoints: ORR in the intermittent dosing cohort, Duration of Response (DoR),
 Progression-Free Survival (PFS), and Overall Survival (OS).[9]



Conclusion

Based on the available data from the FIDES-02 and FIGHT-201 trials, pemigatinib has demonstrated more promising clinical activity than **derazantinib** in patients with previously treated metastatic urothelial carcinoma harboring FGFR alterations. The ORR, PFS, and OS all favored pemigatinib. The decision to discontinue the development of **derazantinib** for this indication further underscores this conclusion.[1][8] Both agents displayed manageable safety profiles. These findings highlight the importance of continued research and development of targeted therapies for molecularly selected patient populations in urothelial carcinoma.

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